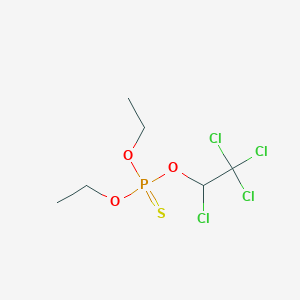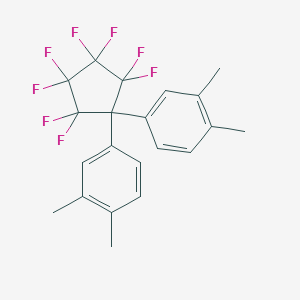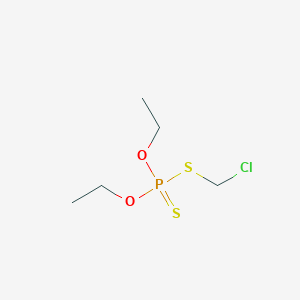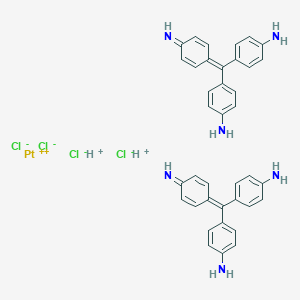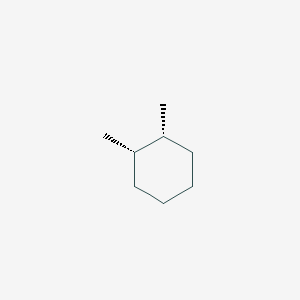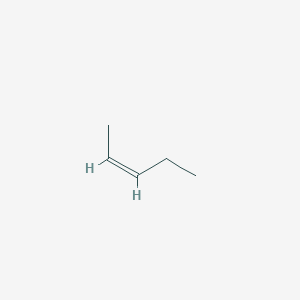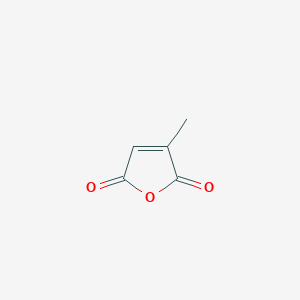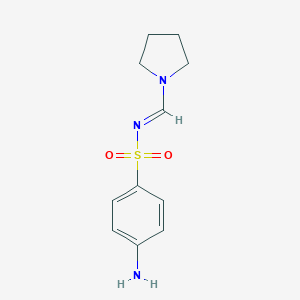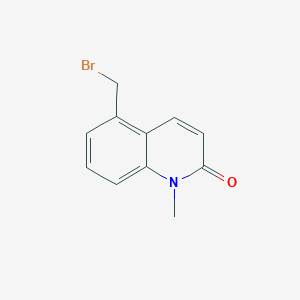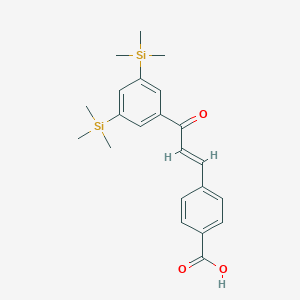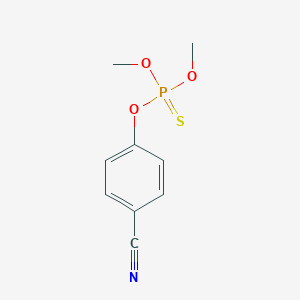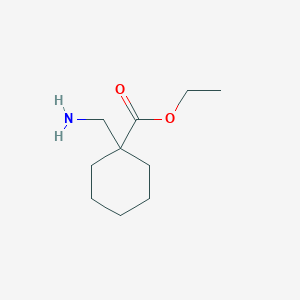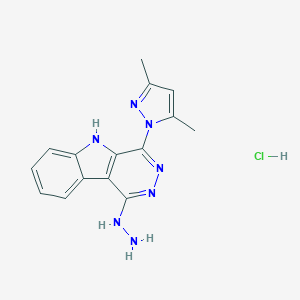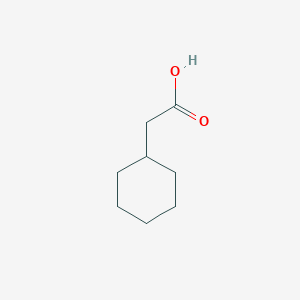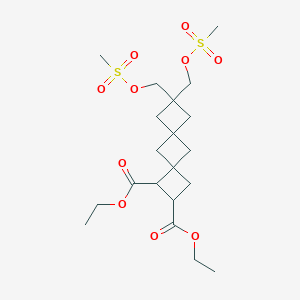
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate, also known as DMDMDC, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a spirocyclic compound that contains two ester groups and two mesylate groups. DMDMDC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate is not well understood, but it is believed to interact with specific biological targets, such as enzymes and receptors. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate may also affect cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has various biochemical and physiological effects, such as anti-inflammatory, antitumor, and antimicrobial activities. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 and histone deacetylases, which are involved in inflammation and cancer progression. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has also been shown to exhibit antibacterial and antifungal activities against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has several advantages for lab experiments, such as its high purity and stability. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate is also relatively easy to synthesize using a one-pot reaction method, which makes it a cost-effective option for research. However, the limitations of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate. One possible direction is to study the structure-activity relationship of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate and its analogs, which may lead to the discovery of novel compounds with improved biological activities. Another direction is to investigate the potential of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate as a drug delivery system, which may improve the efficacy and specificity of existing drugs. Additionally, Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be used as a building block for the synthesis of functional materials, such as sensors and catalysts.
Synthesemethoden
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be synthesized using a one-pot reaction method that involves the reaction of 2,3-dibromomaleic anhydride with diethyl 1,2-cyclohexanedicarboxylate in the presence of potassium carbonate and cesium carbonate. The resulting product is then reacted with mesyl chloride in the presence of triethylamine to obtain Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate. The purity of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has potential applications in various scientific research fields, such as organic synthesis, drug discovery, and materials science. This molecule can be used as a building block for the synthesis of various spirocyclic compounds, which have diverse biological activities. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can also be used as a starting material for the synthesis of novel drugs that target specific biological pathways. Additionally, Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be used to prepare functional materials, such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
132545-47-2 |
|---|---|
Produktname |
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate |
Molekularformel |
C20H32O10S2 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
diethyl 8,8-bis(methylsulfonyloxymethyl)dispiro[3.1.36.14]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C20H32O10S2/c1-5-27-16(21)14-7-20(15(14)17(22)28-6-2)10-18(11-20)8-19(9-18,12-29-31(3,23)24)13-30-32(4,25)26/h14-15H,5-13H2,1-4H3 |
InChI-Schlüssel |
LJEMZAKSCAFVLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC2(C1C(=O)OCC)CC3(C2)CC(C3)(COS(=O)(=O)C)COS(=O)(=O)C |
Kanonische SMILES |
CCOC(=O)C1CC2(C1C(=O)OCC)CC3(C2)CC(C3)(COS(=O)(=O)C)COS(=O)(=O)C |
Synonyme |
8,8-BMDSD diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



